Thioacetamide

Hepatotoxicity Metabolic Activation Nucleotide Metabolism

Thioacetamide (TAA; CAS 62-55-5) is the preferred hepatotoxicant for inducing reproducible, CYP2E1-mediated liver fibrosis models that closely mimic chronic human disease—unlike CCl₄ or DMN. Its saturable bioactivation ensures dose-response linearity. Ideal for cholestatic injury, bile duct hyperplasia, and DILI research. Validated HPLC methods ensure lot-to-lot consistency. Procure ≥98% purity, analytically differentiated from thiourea, to guarantee model reliability and experimental reproducibility.

Molecular Formula C2H5NS
CH3CSNH2
C2H5NS
Molecular Weight 75.14 g/mol
CAS No. 62-55-5
Cat. No. B046855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThioacetamide
CAS62-55-5
SynonymsThioacetimidic Acid;  Acetothiamide;  TAA, Thiacetamide;  NSC 2120;  Ethanethioamide
Molecular FormulaC2H5NS
CH3CSNH2
C2H5NS
Molecular Weight75.14 g/mol
Structural Identifiers
SMILESCC(=S)N
InChIInChI=1S/C2H5NS/c1-2(3)4/h1H3,(H2,3,4)
InChIKeyYUKQRDCYNOVPGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5 to 10 mg/mL at 68 °F (NTP, 1992)
In ethanol 26.4 g/100 g;  sparingly sol in ether
Miscible in benzene
MISCIBLE IN PETROLEUM ETHER
In water, 1.63X10+5 mg/l @ 25 °C.
Solubility in water: good

Structure & Identifiers


Interactive Chemical Structure Model





Thioacetamide (CAS 62-55-5) for Experimental Hepatotoxicity Models and Chemical Synthesis


Thioacetamide (TAA; CAS 62-55-5; C2H5NS; MW 75.13) is an organosulfur compound and the simplest thioamide, functioning as a crystalline solid with a melting point of 113–114°C [1]. Unlike its oxygen analog acetamide (CH3CONH2), TAA exhibits a UV absorption profile with maxima at 210, 261, and 318 nm (log ε 3.66, 4.08, 1.8) and demonstrates high aqueous solubility of 16.3 g/100 mL at 25°C [2]. This compound is well-established as an indirect hepatotoxin that undergoes CYP2E1-mediated bioactivation to form thioacetamide-S-oxide and subsequently thioacetamide-S,S-dioxide, a reactive metabolite that covalently binds to hepatic macromolecules, triggering oxidative stress and centrilobular necrosis [3]. Thioacetamide is utilized extensively as a reliable hepatotoxicant for inducing experimental liver injury models, including chronic fibrosis and hepatic encephalopathy, across various species including mice, rats, and monkeys [4].

Why Generic Thioamide or Hepatotoxin Substitution is Not Equivalent to Thioacetamide


In-class substitution of thioacetamide with other thioamide-containing compounds (e.g., thiourea) or alternative hepatotoxins (e.g., carbon tetrachloride [CCl4] or dimethylnitrosamine [DMN]) is scientifically unsound due to fundamental differences in toxicokinetics, metabolic activation, and resultant pathology. Thioacetamide exhibits saturation kinetics in CYP2E1-mediated bioactivation over a 12-fold dose range, a property that directly impacts the reproducibility and dose-response characteristics of liver injury models—a feature not shared by CCl4, which acts via free radical-mediated lipid peroxidation without saturable activation [1]. Furthermore, comparative studies demonstrate that the hepatic nucleotide profile disruption caused by thioacetamide is qualitatively distinct from that of DMN, with TAA producing a temporary rise in NAD+NADH(2) versus DMN's rapid 40% depletion at 3 hours [2]. These mechanistic divergences translate directly into disparate histological outcomes: TAA induces a fibrosis pattern more closely resembling chronic viral or autoimmune human liver disease, whereas CCl4 produces a simpler, more acute centrilobular injury profile [3]. Consequently, data generated with one agent cannot be reliably extrapolated to experiments employing another.

Quantitative Evidence of Thioacetamide Differentiation from Key Comparators


Hepatic NAD/NADH Dynamics: Thioacetamide vs. Dimethylnitrosamine (DMN)

In a direct head-to-head comparison of acute liver injury mechanisms, thioacetamide (TAA) induces a qualitatively distinct disruption of hepatic nicotinamide-adenine dinucleotide (NAD/NADH) pools compared to dimethylnitrosamine (DMN). While DMN caused a rapid and substantial depletion, TAA produced an initial elevation followed by a modest decline [1].

Hepatotoxicity Metabolic Activation Nucleotide Metabolism

Comparative Fibrotic Severity: Thioacetamide vs. Carbon Tetrachloride (CCl4)

A comparative study evaluating three model hepatotoxicants for the progression of hepatic fibrosis demonstrated that thioacetamide (TAA) induces significantly more severe toxic effects than carbon tetrachloride (CCl4) or acetaminophen when administered at equivalent doses [1].

Liver Fibrosis Animal Models Histopathology

CYP2E1-Mediated Bioactivation: Saturation Kinetics of Thioacetamide

Unlike many other hepatotoxins, thioacetamide (TAA) exhibits saturable bioactivation kinetics mediated by CYP2E1. This property is fundamental to its unique dose-response relationship in experimental settings and is not a class-wide characteristic of thioamides or other model toxicants [1].

Toxicokinetics CYP2E1 Metabolism

Metabolic Excretion Profile: Thioacetamide vs. Acetamide

The metabolic fate of thioacetamide (TAA) diverges sharply from its oxygen analog, acetamide. While acetamide is largely excreted unchanged, TAA undergoes extensive biotransformation, with the majority of an administered dose rapidly excreted in urine as sulfate conjugates [1].

Pharmacokinetics Metabolism Excretion

Chromatographic Resolution: Thioacetamide vs. Thiourea

In reverse-phase HPLC analysis, thioacetamide (TAA) can be reliably separated from the structurally similar compound thiourea, enabling accurate quantification in complex biological or environmental matrices. This analytical differentiation is critical for studies involving both compounds [1].

Analytical Chemistry HPLC Method Development

Induction of Bile Duct Hyperplasia: Thioacetamide vs. CCl4 and DMN

Thioacetamide (TAA) induces a unique histopathological signature compared to carbon tetrachloride (CCl4) and dimethylnitrosamine (DMN), characterized by pronounced bile duct hyperplasia. This pathological feature is of particular interest for modeling specific human liver diseases, including cholangiocarcinoma [1].

Liver Pathology Cholangiocarcinoma Histopathology

Validated Research Applications of Thioacetamide Based on Comparative Evidence


Induction of Advanced Liver Fibrosis and Cirrhosis in Rodent Models

Based on direct comparative evidence showing thioacetamide (TAA) produces more severe toxic effects and fibrosis than equivalent doses of carbon tetrachloride (CCl4) or acetaminophen [1], TAA is the preferred agent for establishing robust, reproducible models of advanced liver fibrosis and cirrhosis. Its potent, time-dependent effects allow for predictable disease progression, making it ideal for evaluating anti-fibrotic therapies.

Modeling Cholestatic Injury and Bile Duct Proliferation

As demonstrated by direct histopathological comparison, TAA uniquely induces significant bile duct hyperplasia among common hepatotoxicants [2]. This makes TAA an invaluable tool for researchers investigating the mechanisms of cholestatic liver injury, bile duct proliferation, and the pathogenesis of cholangiocarcinoma, offering a chemically-induced alternative to surgical models like bile duct ligation (BDL).

Studies of CYP2E1-Mediated Bioactivation and Saturation Kinetics

The well-characterized, saturable bioactivation of TAA by CYP2E1, confirmed by toxicokinetic studies demonstrating non-linear increases in AUC and Cmax with dose escalation [3], positions TAA as a critical probe for investigating CYP2E1 activity, saturation kinetics in toxicology, and the role of metabolic activation in drug-induced liver injury (DILI). This is a mechanistic application not replicable with non-saturable toxins like CCl4.

Analytical Method Development and Quality Control

Validated HPLC methods exist for the precise separation and quantification of thioacetamide from structurally similar compounds like thiourea, with distinct retention times (1.7 vs. 1.4 minutes) [4]. This analytical differentiation is essential for quality control laboratories, environmental monitoring of this potential contaminant, and for research groups developing or validating new analytical assays for thioamide compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thioacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.